4-methyl-N-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonamide
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Overview
Description
3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as antidiabetic agents. The structure of this compound includes a pyrazole ring, a sulfonylurea moiety, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonylated intermediate.
Urea Formation: The final step involves the reaction of the sulfonylated intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the sulfonyl or urea moieties, potentially leading to the formation of amines or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential antidiabetic agent due to its sulfonylurea structure.
Industry: May be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of this compound, particularly in medicinal applications, involves its interaction with specific molecular targets. For example, as a sulfonylurea, it may bind to the sulfonylurea receptor on pancreatic beta cells, leading to the release of insulin. This interaction involves various signaling pathways that regulate glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another sulfonylurea used as an antidiabetic agent.
Glibenclamide: Known for its potent hypoglycemic effects.
Glipizide: A sulfonylurea with a similar mechanism of action.
Uniqueness
3-(5-methyl-2-phenylpyrazol-3-yl)-1-(4-methylbenzenesulfonyl)urea is unique due to its specific substituents on the pyrazole and benzene rings, which may confer distinct chemical and biological properties compared to other sulfonylureas.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H18N4O3S/c1-13-8-10-16(11-9-13)26(24,25)21-18(23)19-17-12-14(2)20-22(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,21,23) |
InChI Key |
ZRODFNQEXMHHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
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